1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol
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Overview
Description
1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol It is characterized by a bicyclic structure containing an oxygen bridge, making it a member of the oxabicyclo family
Preparation Methods
The synthesis of 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol typically involves the reaction of bicyclic precursors with appropriate reagents under controlled conditions. One common synthetic route includes the use of 7-oxabicyclo[2.2.1]heptane derivatives, which are reacted with ethylene oxide in the presence of a catalyst to yield the desired product . Industrial production methods may involve similar reactions but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.
Chemical Reactions Analysis
1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to changes in biochemical pathways, affecting various cellular processes .
Comparison with Similar Compounds
1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol can be compared with other similar compounds, such as:
7-oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the ethan-1-ol group.
1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-one: Similar structure but contains a ketone group instead of a hydroxyl group.
1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-ol: A smaller bicyclic compound with a similar functional group.
These comparisons highlight the unique structural features and potential applications of this compound in various fields of research.
Properties
IUPAC Name |
1-(2-oxabicyclo[2.2.1]heptan-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(9)8-3-2-7(4-8)5-10-8/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOOBCODAMRJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCC(C1)CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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